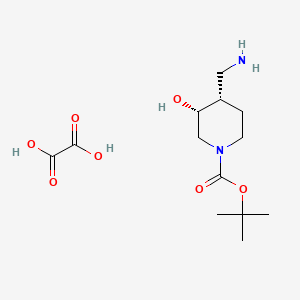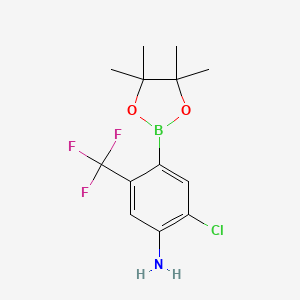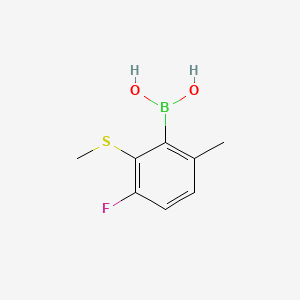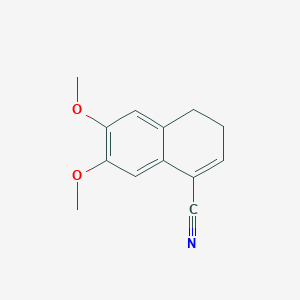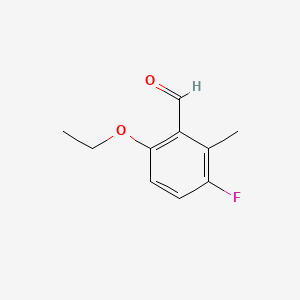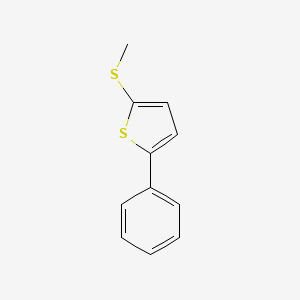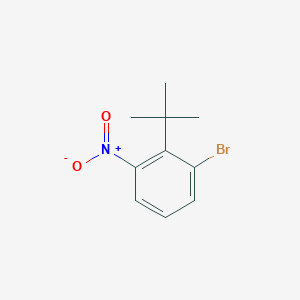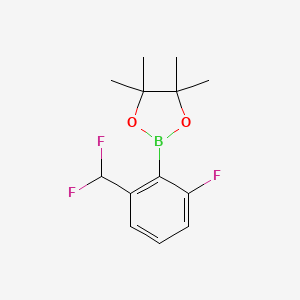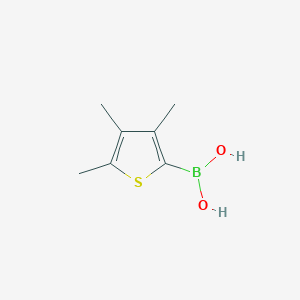![molecular formula C13H20BF3O3 B14025006 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, and a trifluoromethoxy-substituted cyclohexene moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethoxy-substituted cyclohexene derivative. One common method involves the use of pinacolborane as a boron source, which reacts with the cyclohexene derivative in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with halides and other electrophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, are used to deprotonate the boronic acid or ester, making it more reactive.
Major Products
The major products formed from these reactions include various organoboron compounds, which can be further functionalized to create complex organic molecules. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
科学的研究の応用
4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-carbon bonds.
Medicine: Organoboron compounds are being explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. In hydroboration reactions, the boron atom adds across the double or triple bond of the alkene or alkyne, forming a new carbon-boron bond .
類似化合物との比較
Similar Compounds
Pinacolborane: Another boron-containing compound used in similar reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the trifluoromethoxy group.
Boronic Acids: A broad class of compounds that include boron atoms bonded to hydroxyl groups
Uniqueness
The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with specific functional groups .
特性
分子式 |
C13H20BF3O3 |
|---|---|
分子量 |
292.10 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)cyclohexen-1-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H20BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5,10H,6-8H2,1-4H3 |
InChIキー |
PZXGTQINONARDW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
